molecular formula C12H14N2O B2822495 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol CAS No. 2158641-28-0

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol

Cat. No.: B2822495
CAS No.: 2158641-28-0
M. Wt: 202.257
InChI Key: XNCQQVKPUUFWOW-UHFFFAOYSA-N
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Description

The compound “2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzodiazole ring is attached to a cyclobutanol, a type of cycloalkanol, which is a subcategory of the alcohols .


Molecular Structure Analysis

The benzodiazole ring in the compound is a planar, aromatic ring system. This means it’s stable and can participate in pi stacking interactions. The cyclobutanol portion of the molecule would add some three-dimensionality to the molecule and could participate in hydrogen bonding due to the presence of the hydroxyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The benzodiazole portion of the molecule is likely to be planar and relatively nonpolar, while the cyclobutanol portion is likely to be polar due to the presence of the hydroxyl group. This could make the compound overall moderately polar .

Scientific Research Applications

Novel Synthesis and Characterization

  • Synthesis of Schiff Base Ligands and Metal Complexes : Research on Schiff base ligands containing cyclobutane and thiazole rings demonstrates their synthesis and characterization, alongside their metal complexes with Co(II), Cu(II), Ni(II), and Zn(II). These complexes were examined for their antimicrobial activities against various microorganisms, highlighting potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).

  • Transformation to Highly Strained Cyclobutabenzo[b]benzofurans : A novel transformation of 1-exo-substituted tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones into highly strained cyclobutabenzo[b]benzofurans was reported. This study underscores the chemical versatility and potential utility of cyclobutane-containing compounds in organic synthesis (Yadav et al., 2008).

Antimicrobial Activity

  • Antimicrobial Activities of Schiff Bases and Their Metal Complexes : Another study focused on Schiff base ligands derived from 2,4-disubstituted thiazoles and cyclobutane rings, exploring their synthesis, characterization, and antimicrobial activities. The metal complexes of these ligands showed activity against a range of microorganisms, suggesting potential applications in the fight against infectious diseases (Yilmaz & Cukurovalı, 2003).

Chemical Reactivity and Structural Analysis

  • Cycloaddition Reactions and Chemical Structures : Studies on cycloaddition reactions involving cyclobutane compounds reveal insights into their chemical reactivity and the formation of novel structures. These findings contribute to a deeper understanding of cyclobutane's role in synthetic chemistry and could inform the development of new compounds with specific properties (Gebert et al., 2003).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to interact with biological systems, be used as a catalyst, etc. Without this information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for a compound like this would depend on its intended use. If it shows promising properties, it could be further studied and potentially developed into a useful chemical tool or therapeutic .

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCQQVKPUUFWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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